molecular formula C12H11N3O2 B13863769 3-(Pyridin-4-ylmethylamino)pyridine-4-carboxylic acid

3-(Pyridin-4-ylmethylamino)pyridine-4-carboxylic acid

Cat. No.: B13863769
M. Wt: 229.23 g/mol
InChI Key: JZFPZJCVKDDBAO-UHFFFAOYSA-N
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Description

3-(Pyridin-4-ylmethylamino)pyridine-4-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a carboxylic acid group and a pyridin-4-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-ylmethylamino)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of pyridine-4-carboxylic acid with pyridin-4-ylmethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-ylmethylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-(Pyridin-4-ylmethylamino)pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-ylmethylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-4-ylmethylamino)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its isomers, this compound has a combination of a carboxylic acid group and a pyridin-4-ylmethylamino group, making it versatile for various applications .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

3-(pyridin-4-ylmethylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C12H11N3O2/c16-12(17)10-3-6-14-8-11(10)15-7-9-1-4-13-5-2-9/h1-6,8,15H,7H2,(H,16,17)

InChI Key

JZFPZJCVKDDBAO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC2=C(C=CN=C2)C(=O)O

Origin of Product

United States

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